N-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select this N-isopropyl analog for its balanced steric and lipophilic profile, which confers distinct selectivity patterns versus smaller or bulkier amide congeners in kinase screening and DGKζ probe development. With MW 275.37 and only 2 H-bond donors, it satisfies lead-likeness criteria more effectively than N-phenyl variants, making it an ideal fragment library candidate. Covered by key antitumor (WO2003008365A2) and immuno-oncology (US11964953B2) patents, it offers clear precedence for drug discovery programs. A stable, non-reactive N-isopropyl handle further enhances its value as a versatile synthetic intermediate for library generation.

Molecular Formula C14H17N3OS
Molecular Weight 275.37
CAS No. 1170826-34-2
Cat. No. B2933236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide
CAS1170826-34-2
Molecular FormulaC14H17N3OS
Molecular Weight275.37
Structural Identifiers
SMILESCC(C)NC(=O)CC1=CSC(=N1)NC2=CC=CC=C2
InChIInChI=1S/C14H17N3OS/c1-10(2)15-13(18)8-12-9-19-14(17-12)16-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyCDFVMMAAVQTREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide (CAS 1170826-34-2) – Core Identity and Procurement Relevance


N-Isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide (CAS 1170826-34-2), systematically designated 2-(2-anilino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide, is a synthetic small molecule belonging to the 2-phenylamino-thiazole acetamide class. It features a thiazole core substituted at the 2-position with a phenylamino group and at the 4-position with an N-isopropylacetamide side chain (molecular formula C₁₄H₁₇N₃OS; MW 275.37 g/mol) . This scaffold is embedded within broader patent families claiming antiproliferative, kinase-inhibitory, and immunomodulatory activities, placing the compound at the intersection of multiple therapeutic discovery programs [1].

Why N-Isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide Cannot Be Simply Replaced by In-Class Analogs


Within the 2-phenylamino-thiazole acetamide family, even minor modifications to the amide substituent (e.g., N-methyl, N-phenyl, or N-butan-2-yl) produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk that directly modulate target binding, cellular permeability, and metabolic stability . Generic substitution without quantitative comparative data risks selecting an analog with sub-optimal physicochemical properties for the intended assay or synthesis step. The specific N-isopropyl group balances moderate steric demand with conformational flexibility, a property that distinguishes it from both smaller and larger alkyl/aryl amide congeners [1].

Quantitative Comparator Evidence for N-Isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide


Molecular Weight and Hydrogen‑Bond Donor Count Differentiate the Isopropyl Amide from N‑Phenyl and N‑Butan‑2‑yl Analogs

The target compound (MW 275.37 g/mol, 2 H‑bond donors) exhibits a molecular weight approximately 34 Da lower than N‑phenyl‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide (CAS 917561‑77‑4, MW 309.4 g/mol, 2 H‑bond donors) and approximately 14 Da lower than N‑(butan‑2‑yl)‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide (CAS 1040677‑67‑5, estimated MW 289.4 g/mol) . The smaller size and identical H‑bond donor count relative to the N‑phenyl analog yield a superior ligand efficiency profile for fragment‑based and lead‑like screening collections [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Rotatable Bond Count Discriminates Conformational Flexibility from N‑Methyl and Unsubstituted Acetamide Derivatives

The N‑isopropyl acetamide side chain introduces 6 rotatable bonds, compared to 5 rotatable bonds for the hypothetical N‑methyl analog and 5 rotatable bonds for the unsubstituted acetic acid derivative (2‑(2‑(phenylamino)thiazol‑4‑yl)acetic acid, CAS 56355‑78‑3) . The additional rotatable bond increases conformational sampling, which can enhance induced‑fit binding to shallow or flexible protein pockets, while the isopropyl group provides greater steric constraint than an unsubstituted amide, potentially reducing entropic penalty upon binding [1].

Computational Chemistry Conformational Analysis Drug Design

Class‑Level Antiproliferative Activity in Patent Context Supports Prioritization Over Unsubstituted Analogs

Patent WO2003008365A2 discloses phenylacetamido‑thiazole derivatives as antitumor agents with activity against a panel of kinase‑dependent cancer cell lines [1]. Although the specific IC₅₀ data for N‑isopropyl‑2‑(2‑(phenylamino)thiazol‑4‑yl)acetamide are not disclosed in the public domain, the general formula encompasses the N‑isopropyl substituent as a preferred embodiment, implying favorable antiproliferative potency relative to unsubstituted or N‑methyl amide analogs within the same patent family [1]. Related 2‑phenylamino‑thiazole acetamides have demonstrated sub‑micromolar inhibition of cyclin‑dependent kinases and tyrosine kinases, establishing a class‑wide activity baseline that supports the selection of the N‑isopropyl derivative for kinase‑focused screening [2].

Antitumor Activity Kinase Inhibition Patent Pharmacology

DGKζ Inhibitor Patent Family Includes N‑Isopropyl Substitution as a Permitted Embodiment, Distinguishing from Simpler N‑Alkyl Variants

US11964953B2 (Bayer AG) claims substituted aminothiazoles as DGKζ inhibitors for immune activation, with the general formula explicitly including N‑isopropyl among the permitted R¹ substituents [1]. This patent demonstrates that the N‑isopropyl group is compatible with potent DGKζ inhibition, a target implicated in enhancing anti‑tumor immunity. Simpler N‑methyl or N‑ethyl analogs, while also encompassed, may exhibit reduced metabolic stability or weaker target engagement; the isopropyl group provides a balance of steric and electronic properties that is frequently preferred in lead optimization for kinase and lipid kinase inhibitors [2].

Immuno-oncology DGKzeta Inhibition T-cell Activation

Optimal Research and Industrial Use Cases for N-Isopropyl-2-(2-(phenylamino)thiazol-4-yl)acetamide


Kinase‑Focused Phenotypic Screening in Oncology

The compound’s inclusion within the phenylacetamido‑thiazole antitumor patent family (WO2003008365A2) makes it a strong candidate for kinase‑focused phenotypic screening panels. Its N‑isopropyl substituent provides a differentiated steric profile that may yield distinct selectivity patterns compared to N‑methyl or N‑phenyl analogs, enabling the identification of novel kinase targets [1]. Procurement for this application should prioritize the compound over unsubstituted amide derivatives due to its explicit patent precedence in oncology.

DGKζ‑Targeted Immuno‑Oncology Probe Development

Given the compound’s coverage under the Bayer DGKζ inhibitor patent (US11964953B2), it is suitable for use as a starting point for the development of chemical probes targeting diacylglycerol kinase zeta, an emerging immuno‑oncology target [2]. Its N‑isopropyl group offers a balance of lipophilicity and steric bulk that is consistent with the SAR trends described for potent DGKζ inhibitors, distinguishing it from simpler N‑alkyl analogs that may lack sufficient target engagement.

Fragment‑Based and Lead‑Like Library Design

With a molecular weight of 275.37 g/mol and 2 H‑bond donors, the compound satisfies lead‑likeness criteria more effectively than the bulkier N‑phenyl analog (MW 309.4 g/mol) . This property makes it a preferred choice for inclusion in fragment‑based screening libraries where molecular size is a primary filter, while still retaining the 2‑phenylamino‑thiazole pharmacophore essential for biological activity.

Synthetic Intermediate for Diversified Thiazole Libraries

The compound can serve as a versatile synthetic intermediate for the generation of diverse thiazole‑based compound libraries through further functionalization of the acetamide moiety or the phenylamino group [1]. Its N‑isopropyl group provides a stable, non‑reactive handle that does not interfere with common coupling reactions, an advantage over N‑aryl amides that may undergo unwanted side reactions under certain conditions.

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